(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone
Overview
Description
Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds structurally related to "(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone" have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, derivatives of 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol, which share a similar pyrazolyl core, showed promising antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. Among these derivatives, the compound with a 4-fluoro phenyl substitution demonstrated significant activity, highlighting the potential of these chemical frameworks in developing new antimicrobial agents (Ali & Yar, 2007).
Applications in Organic Synthesis
The structural motif of "this compound" is also pertinent in organic synthesis, particularly in the construction of complex heterocyclic compounds. A study reported the solvent-free microwave-assisted synthesis of substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones. These compounds were synthesized from related precursors under both conventional and microwave irradiation conditions, demonstrating the versatility and efficiency of such chemical frameworks in synthesizing novel compounds with potential biological activities (Ashok et al., 2017).
Antimycobacterial Activity
Another study focused on the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, including compounds similar to "this compound". These newly synthesized compounds were evaluated for their antibacterial activities, further emphasizing the role of such chemical structures in developing new antimycobacterial agents (Landage, Thube, & Karale, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-bromo-6-hydroxy-4-methylphenyl)-[2-(2-hydroxyethyl)pyrazol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-8-6-9(14)12(11(18)7-8)13(19)10-2-3-15-16(10)4-5-17/h2-3,6-7,17-18H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHDQTFSZUCHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)C2=CC=NN2CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131891 | |
Record name | Methanone, (2-bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858256-80-0 | |
Record name | Methanone, (2-bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (2-bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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